Velpatasvir intermediate
CAS No.:
Cat. No.: VC18718823
Molecular Formula: C31H34BrNO8
Molecular Weight: 628.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H34BrNO8 |
|---|---|
| Molecular Weight | 628.5 g/mol |
| IUPAC Name | 2-O-[2-(9-bromo-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)-2-oxoethyl] 1-O-tert-butyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3 |
| Standard InChI Key | RNASTNSTOJLQQE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC |
Introduction
Chemical Identity and Structural Characteristics
Velpatasvir intermediates are structurally complex molecules integral to constructing the final active pharmaceutical ingredient (API). Two primary intermediates have been documented:
| Intermediate Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Velpatasvir Intermediate A | 1378391-45-7 | C₁₁H₁₁BrO₃Na | 294.1 |
| VP N-4 | 1378391-42-4 | C₃₁H₃₄BrNO₈ | 628.51 |
Intermediate A (CAS 1378391-45-7) is synthesized via acetylation of compound 4 using acetyl chloride and triethylamine in dichloromethane, yielding a pale yellow oil with 95.2% purity . VP N-4 (CAS 1378391-42-4) features a dibenzochromenyl core coupled with a pyrrolidine dicarboxylate moiety, critical for HCV NS5A inhibition .
Synthesis Methodologies and Process Optimization
Acetylation of Compound 4
A patented method (CN107311852A) outlines the synthesis of Intermediate A:
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Reagents: Compound 4 (40.0 g), triethylamine (28.0 g), acetyl chloride (15.0 g), dichloromethane (400 mL).
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Conditions: 0°C initial cooling, room temperature reaction for 2 hours.
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Workup: Aqueous extraction, brine wash, and reduced-pressure drying.
Varying the reaction temperature to 40°C reduced the stirring time to 30 minutes without compromising yield .
Recrystallization of VP N-4
CN109020944A details a recrystallization protocol to enhance purity:
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Solvent System: N-methylpyrrolidone (NMP) and acetone (3:7 v/v).
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Process:
Physicochemical Properties and Quality Specifications
Industrial suppliers (e.g., Afinechem) specify the following parameters for pharmaceutical-grade intermediates:
| Property | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.0% (HPLC) | USP <621> Chromatography |
| Solubility | Freely soluble in DCM, THF | Ph. Eur. 2.2.29 |
| Stability | 24 months at 25°C/60% RH | ICH Q1A(R2) Guidelines |
| Residual Solvents | <500 ppm (Class 3 solvents) | GC-FID |
Stability studies under ICH conditions (30°C/75% RH for 12 months) confirm no significant degradation, aligning with EMA requirements for API precursors .
Industrial Production and Regulatory Compliance
Integrated manufacturing platforms emphasize:
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Quality Assurance: In-process controls (IPC) monitor reaction endpoints and impurity profiles .
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Regulatory Filings: Compliance with FDA GMP and EMA Part II guidelines ensures batch-to-batch consistency .
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Cost Efficiency: Bulk production reduces raw material costs by 15–20% compared to small-scale synthesis .
Applications in HCV Therapy
Velpatasvir intermediates enable the production of sofosbuvir/velpatasvir/voxilaprevir combinations (e.g., Vosevi®), achieving >95% sustained virologic response (SVR) rates in HCV genotype 3 patients . The intermediates’ stereochemical precision ensures optimal binding to NS5A proteins, disrupting viral replication.
Future Directions
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Continuous Manufacturing: Flow chemistry could reduce reaction times by 40% while minimizing solvent use.
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Alternative Solvents: Ionic liquids or supercritical CO₂ may replace dichloromethane to enhance sustainability.
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Polymorph Screening: Identifying stable crystalline forms could improve bioavailability in final formulations.
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